

Cross-referencing analytical data for (R)-Ethyl 2-hydroxypropanoate with literature values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Ethyl 2-hydroxypropanoate

Cat. No.: B143356

[Get Quote](#)

A Comparative Guide to the Analytical Profile of (R)-Ethyl 2-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of the key analytical data for **(R)-Ethyl 2-hydroxypropanoate** against established literature values. Detailed experimental protocols for the verification of these properties are also included to support researchers in their analytical workflows.

Introduction

(R)-Ethyl 2-hydroxypropanoate, also known as ethyl (R)-(+)-lactate, is the dextrorotatory enantiomer of ethyl lactate. It is a chiral ester widely used as a green solvent and a versatile building block in organic synthesis. Accurate characterization of its physical and chemical properties is crucial for its application in research and development, particularly in the pharmaceutical industry where stereochemistry is paramount. This document serves as a practical reference for comparing in-house analytical data with established literature values.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key analytical parameters for **(R)-Ethyl 2-hydroxypropanoate** based on a compilation of literature data. These values serve as a benchmark for experimental verification.

Property	Literature Value Range	Citations
CAS Number	7699-00-5	[1] [2] [3]
Molecular Formula	C ₅ H ₁₀ O ₃	[1] [2]
Molecular Weight	118.13 g/mol	[2] [3]
Appearance	Colorless liquid	[1] [4] [5]
Boiling Point	151 to 155 °C (at 760 mmHg)	[1] [2] [5] [6]
Density	1.031 to 1.1 g/cm ³ (at 20-25 °C)	[1] [2] [5] [6]
Refractive Index	1.4100 to 1.4160 (at 20 °C)	[7]
Specific Rotation	Approx. +10° to +11.3° (neat, at 20°C, 589 nm)	[1] [5] [7]

Note: The specific rotation for the (S)-enantiomer is reported as -10° to -11.3°. As the (R)-enantiomer, this product's rotation is equal in magnitude and opposite in direction.[\[1\]](#)[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key analytical properties of **(R)-Ethyl 2-hydroxypropanoate**.

1. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

- Apparatus: Thiele tube or a distillation apparatus, thermometer, heating mantle or oil bath, capillary tube.

- Procedure (Capillary Method):
 - Fill a small test tube with 2-3 mL of **(R)-Ethyl 2-hydroxypropanoate**.
 - Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
 - Attach the test tube to a thermometer and place the assembly in a Thiele tube or an oil bath.
 - Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
 - Stop heating when a continuous stream of bubbles is observed.
 - The boiling point is the temperature at which the liquid begins to enter the capillary tube as the apparatus cools.

2. Measurement of Density

Density is the mass of a substance per unit volume.

- Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder, and an analytical balance.
- Procedure (Pycnometer Method):
 - Weigh a clean, dry pycnometer.
 - Fill the pycnometer with the sample, ensuring no air bubbles are present, and weigh it again.
 - Record the temperature of the sample.
 - Empty and clean the pycnometer, then fill it with distilled water and weigh it.
 - The density is calculated using the formula: $\text{Density} = (\text{mass of sample} / \text{mass of water}) * \text{density of water at the recorded temperature}$.

3. Measurement of Refractive Index

The refractive index measures how light propagates through the substance and is a characteristic property.

- Apparatus: Abbe refractometer, dropper, and a constant temperature water bath.
- Procedure:
 - Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.
 - Ensure the prism surface is clean and dry.
 - Place a few drops of **(R)-Ethyl 2-hydroxypropanoate** onto the prism.
 - Close the prism and allow the sample to reach thermal equilibrium, typically around 20°C.
 - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
 - Read the refractive index from the instrument's scale.

4. Measurement of Specific Rotation

Specific rotation is the angle to which a chiral compound rotates plane-polarized light at a specific concentration, path length, temperature, and wavelength.

- Apparatus: Polarimeter, sample cell (typically 1 dm), sodium lamp (D-line, 589 nm).
- Procedure:
 - Turn on the polarimeter and allow the sodium lamp to warm up.
 - Calibrate the instrument by filling the sample cell with a blank solvent (if measuring a solution) or ensuring the empty cell reads zero. For a neat sample, the empty, clean cell is the reference.

- Carefully fill the sample cell with neat **(R)-Ethyl 2-hydroxypropanoate**, ensuring there are no air bubbles in the light path.
- Place the sample cell in the polarimeter and measure the observed optical rotation (α).
- The specific rotation $[\alpha]$ is calculated using Biot's law. For a neat liquid: $[\alpha] = \alpha / (l * d)$ where α is the observed rotation, l is the path length in decimeters (dm), and d is the density of the liquid in g/mL.

Mandatory Visualization

The following diagram illustrates the logical workflow for the analytical characterization and quality control of a sample of **(R)-Ethyl 2-hydroxypropanoate**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **(R)-Ethyl 2-hydroxypropanoate** characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 2. (R)-ethyl 2-hydroxypropanoate | CAS#:7699-00-5 | Chemsoc [chemsoc.com]
- 3. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl lactate | 97-64-3 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Ethyl L(-)-lactate CAS#: 687-47-8 [m.chemicalbook.com]
- To cite this document: BenchChem. [Cross-referencing analytical data for (R)-Ethyl 2-hydroxypropanoate with literature values]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143356#cross-referencing-analytical-data-for-r-ethyl-2-hydroxypropanoate-with-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com